2,4,6-Tribromobenzene-1,3,5-triol 2,4,6-Tribromobenzene-1,3,5-triol 2,4,6-Tribromobenzene-1,3,5-triol is a natural product found in Rhabdonia verticillata with data available.
Brand Name: Vulcanchem
CAS No.: 3354-82-3
VCID: VC2313454
InChI: InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
SMILES: C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O
Molecular Formula: C6H3Br3O3
Molecular Weight: 362.8 g/mol

2,4,6-Tribromobenzene-1,3,5-triol

CAS No.: 3354-82-3

Cat. No.: VC2313454

Molecular Formula: C6H3Br3O3

Molecular Weight: 362.8 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tribromobenzene-1,3,5-triol - 3354-82-3

Specification

CAS No. 3354-82-3
Molecular Formula C6H3Br3O3
Molecular Weight 362.8 g/mol
IUPAC Name 2,4,6-tribromobenzene-1,3,5-triol
Standard InChI InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Standard InChI Key FVXWNUUQRAHIRN-UHFFFAOYSA-N
SMILES C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O
Canonical SMILES C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O

Introduction

Chemical Identity and Structure

2,4,6-Tribromobenzene-1,3,5-triol (CAS: 3354-82-3) is a brominated derivative of phloroglucinol, characterized by three bromine atoms at positions 2, 4, and 6, and three hydroxyl groups at positions 1, 3, and 5 of the benzene ring. This symmetric arrangement contributes to the compound's unique chemical and physical properties. The compound belongs to the chemical taxonomy of benzenoids, specifically phenols, benzenetriols and derivatives, and phloroglucinols and derivatives .

Nomenclature and Identifiers

The compound is known by several synonyms in scientific literature, providing multiple reference points for researchers:

Synonym
Tribromophloroglucinol
Phloroglucinol, tribromo-
1,3,5-Benzenetriol, 2,4,6-tribromo-
2,4,6-Tribromophloroglucinol
Phloroglucinol, 2,4,6-tribromo-
NSC 99830
BRN 1963729
1,3,5-Trihydroxy-2,4,6-tribromobenzene
Tribromphloroglucin

Table 1: Common synonyms for 2,4,6-Tribromobenzene-1,3,5-triol

Chemical Properties and Structural Identifiers

The compound possesses specific chemical identifiers that precisely define its molecular structure:

PropertyValue
Molecular FormulaC₆H₃Br₃O₃
Molecular Weight362.80 g/mol
Exact Mass361.76118 g/mol
SMILES (Canonical)C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O
InChIInChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
InChI KeyFVXWNUUQRAHIRN-UHFFFAOYSA-N

Table 2: Chemical identifiers for 2,4,6-Tribromobenzene-1,3,5-triol

Physical and Structural Properties

The physical and structural properties of 2,4,6-Tribromobenzene-1,3,5-triol significantly influence its behavior in chemical reactions, biological systems, and potential applications.

Physical Properties

PropertyValue
Topological Polar Surface Area (TPSA)60.70 Ų
XlogP2.90
Atomic LogP (AlogP)3.09
H-Bond Acceptor3
H-Bond Donor3
Rotatable Bonds0

Table 3: Physical properties of 2,4,6-Tribromobenzene-1,3,5-triol

The compound's moderately high XlogP and AlogP values indicate its lipophilic nature, suggesting preferential solubility in organic solvents rather than water. The presence of three hydroxyl groups contributes to its hydrogen bonding capacity, with three hydrogen bond donors and three acceptors. The absence of rotatable bonds indicates a rigid structure, which may influence its binding interactions with biological targets.

Natural Sources and Biosynthesis

2,4,6-Tribromobenzene-1,3,5-triol is a marine-derived natural product found in various marine organisms, particularly in red algae species such as Rhabdonia verticillata . The compound is biosynthesized through enzymatic bromination of phloroglucinol, a process likely mediated by vanadium-dependent bromoperoxidases (V-BPOs) present in marine algae. These enzymes catalyze the selective bromination of organic substrates using hydrogen peroxide and bromide ions abundant in seawater.

The presence of this brominated compound in marine organisms is thought to serve ecological functions, potentially acting as a chemical defense mechanism against predators, microbial infections, or competing organisms. The natural occurrence of 2,4,6-Tribromobenzene-1,3,5-triol represents an interesting example of halogenation in natural product biosynthesis, a process particularly common in marine environments due to the high concentration of halide ions in seawater.

Chemical Synthesis and Production Methods

The laboratory synthesis of 2,4,6-Tribromobenzene-1,3,5-triol typically involves the direct bromination of phloroglucinol (1,3,5-benzenetriol). This reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2, 4, and 6 positions of the phloroglucinol ring.

The general reaction can be represented as:

C₆H₃(OH)₃ + 3Br₂ → C₆H₃Br₃(OH)₃ + 3HBr

This synthesis is typically conducted in suitable solvents such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination and high yields of the desired product. The reaction proceeds with the formation of hydrogen bromide as a byproduct, necessitating appropriate handling and neutralization procedures.

For industrial-scale production, the bromination process is carried out in reactors with efficient mixing and temperature control systems to ensure consistent product quality and yield. The purification of the final product often involves recrystallization techniques to remove impurities and obtain the compound with high purity for research or commercial applications.

ADMET Properties and Pharmacological Predictions

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 2,4,6-Tribromobenzene-1,3,5-triol provide valuable insights into its potential pharmacological behavior. Computational predictions using the admetSAR 2 platform offer probability-based estimations of various pharmacokinetic parameters:

ADMET PropertyPredictionProbability (%)
Human Intestinal AbsorptionPositive97.86%
Caco-2 PermeabilityPositive52.90%
Blood-Brain Barrier PenetrationNegative55.00%
Human Oral BioavailabilityPositive68.57%
Subcellular LocalizationMitochondria78.03%
OATP2B1 InhibitionNegative86.20%
OATP1B1 InhibitionPositive92.70%
OATP1B3 InhibitionPositive95.74%
MATE1 InhibitionNegative96.00%
OCT2 InhibitionNegative90.00%
BSEP InhibitionNegative89.34%
P-glycoprotein InhibitionNegative97.66%
P-glycoprotein SubstrateNegative99.34%

Table 4: ADMET properties of 2,4,6-Tribromobenzene-1,3,5-triol predicted by admetSAR 2

Metabolic Enzyme Interactions

The compound's predicted interactions with cytochrome P450 enzymes suggest its metabolic fate in biological systems:

Enzyme InteractionPredictionProbability (%)
CYP3A4 SubstrateNegative79.92%
CYP2C9 SubstrateNegative67.86%
CYP2D6 SubstrateNegative69.44%
CYP3A4 InhibitionNegative58.39%
CYP2C9 InhibitionPositive74.67%
CYP2C19 InhibitionPositive60.23%
CYP2D6 InhibitionNegative92.24%
CYP1A2 InhibitionPositive69.06%

Table 5: Predicted cytochrome P450 interactions of 2,4,6-Tribromobenzene-1,3,5-triol

Biological Activities

Antimicrobial Properties

Studies have indicated that 2,4,6-Tribromobenzene-1,3,5-triol, like other brominated phenolic compounds, possesses significant antimicrobial activity against various microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy of this compound is attributed to its brominated phenolic structure, which can disrupt microbial cell membranes and interfere with essential metabolic processes.

The antimicrobial properties of 2,4,6-Tribromobenzene-1,3,5-triol have been demonstrated in several studies, with reported effectiveness against common pathogens such as Streptococcus mutans, Escherichia coli, and Candida albicans. This biological activity highlights the compound's potential applications in antimicrobial research and development.

Applications and Research Significance

2,4,6-Tribromobenzene-1,3,5-triol has several significant applications across various scientific and industrial domains:

Chemical Research Applications

In organic synthesis, the compound serves as a useful reagent and as an intermediate in the preparation of other brominated compounds. Its unique structure and reactivity make it valuable for studying halogenated aromatic compounds and their properties.

Pharmaceutical Research

The biological activities of 2,4,6-Tribromobenzene-1,3,5-triol, particularly its antimicrobial and cytotoxic properties, suggest potential applications in drug discovery and development. The compound may serve as a lead structure for the development of novel antimicrobial or anticancer agents.

Industrial Applications

In industrial settings, 2,4,6-Tribromobenzene-1,3,5-triol and related brominated compounds find applications in the production of flame retardants and other specialty chemicals. The flame-retardant properties are attributed to the bromine atoms, which can quench free radicals in combustion processes.

Supplier ReferencePackage SizeApproximate Price Range (EUR)
IN-DA00I6LX100mg - 5g84.00 - 611.00
54-OR1025017250mg - 25g86.00 - 1,644.00
54-BUP1355825mg - 500mg196.00 - 995.00
TM-TN71715mg55.00

Table 6: Commercial availability of 2,4,6-Tribromobenzene-1,3,5-triol from various suppliers

The compound is typically shipped with cooling packs and should be stored at -20°C to maintain stability and prevent degradation.

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